molecular formula C19H20N2O7 B5257797 (E)-N-(2-METHOXY-4-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

(E)-N-(2-METHOXY-4-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

Cat. No.: B5257797
M. Wt: 388.4 g/mol
InChI Key: KLOHTEXBRVLSME-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-METHOXY-4-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of methoxy and nitro functional groups attached to aromatic rings, connected by a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-METHOXY-4-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-nitroaniline and 3,4,5-trimethoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between the aniline derivative and the aldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-METHOXY-4-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or methoxy derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-N-(2-METHOXY-4-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of methoxy and nitro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXY-4-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    N-(2-METHOXY-4-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-BUTENAMIDE: Contains a butenamide linkage instead of propenamide, leading to different chemical properties.

    N-(2-METHOXY-4-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-ACETAMIDE: Features an acetamide group, which may alter its solubility and reactivity.

Uniqueness

(E)-N-(2-METHOXY-4-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific structural configuration, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(E)-N-(2-methoxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7/c1-25-15-11-13(21(23)24)6-7-14(15)20-18(22)8-5-12-9-16(26-2)19(28-4)17(10-12)27-3/h5-11H,1-4H3,(H,20,22)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOHTEXBRVLSME-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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